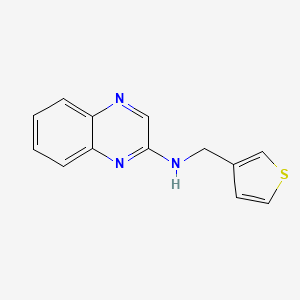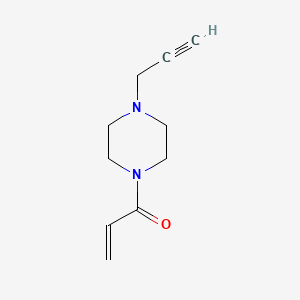
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as MPT0G211, is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine works by inhibiting the activity of the protein kinase CK2. This protein kinase is involved in various cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, it has been shown to induce apoptosis (cell death) in cancer cells. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine for lab experiments is its potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of CK2, making it a useful tool for studying the role of this protein kinase in various cellular processes. However, one limitation of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its potential toxicity. Like many cancer drugs, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine can have toxic effects on healthy cells, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine. One area of interest is the development of new cancer therapies that incorporate this compound. Additionally, researchers may continue to study the biochemical and physiological effects of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine in order to better understand its mechanism of action and potential uses. Finally, there may be opportunities to explore the use of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine in other areas of research, such as neuroscience or immunology.
Métodos De Síntesis
The synthesis of N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves a multi-step process that starts with the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with N-(morpholin-4-yl)propan-2-amine in the presence of a base. This reaction yields the intermediate N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine, which is then purified and further reacted to produce the final product.
Aplicaciones Científicas De Investigación
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been found to enhance the effectiveness of other cancer drugs, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c1-9(8-19-4-6-20-7-5-19)17-11-16-3-2-10(18-11)12(13,14)15/h2-3,9H,4-8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUAPDYHXOWUBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-morpholin-4-ylpropan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)


![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575745.png)



![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)

![2-chloro-N-[(3,4-difluorophenyl)methyl]-N-methylacetamide](/img/structure/B7575772.png)
